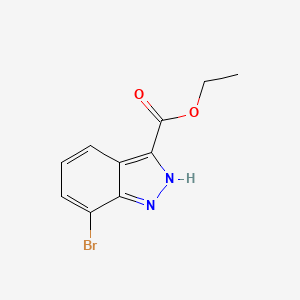

Ethyl 7-bromo-1H-indazole-3-carboxylate

Description

BenchChem offers high-quality Ethyl 7-bromo-1H-indazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 7-bromo-1H-indazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-bromo-2H-indazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-6-4-3-5-7(11)8(6)12-13-9/h3-5H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDNDGYLRZWKNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=C(C2=NN1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696346 | |

| Record name | Ethyl 7-bromo-2H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885279-56-1 | |

| Record name | Ethyl 7-bromo-2H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 7-bromo-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold

The indazole core is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1] Ethyl 7-bromo-1H-indazole-3-carboxylate is a key building block in the synthesis of more complex molecules, with the bromine atom at the 7-position providing a handle for further functionalization through cross-coupling reactions, and the ethyl carboxylate group at the 3-position offering a site for amide bond formation or other modifications. This guide provides a comprehensive overview of a robust and widely applicable method for the synthesis of this important intermediate.

Recommended Synthetic Route: The Japp-Klingemann Reaction

A reliable and efficient method for the synthesis of Ethyl 7-bromo-1H-indazole-3-carboxylate is the Japp-Klingemann reaction. This classical reaction in organic chemistry provides a straightforward route to arylhydrazones from the reaction of an aryl diazonium salt with a β-ketoester.[2][3][4] The resulting hydrazone can then undergo an intramolecular cyclization, akin to the Fischer indole synthesis, to afford the desired indazole.[5][6][7]

The overall synthetic strategy involves three key stages:

-

Diazotization of the starting aniline, 2-bromo-6-methylaniline.

-

Japp-Klingemann Coupling of the resulting diazonium salt with a β-ketoester, ethyl 2-methyl-3-oxobutanoate.

-

Intramolecular Cyclization of the intermediate hydrazone to yield the final product.

Overall Reaction Scheme:

Caption: Overall synthetic workflow for Ethyl 7-bromo-1H-indazole-3-carboxylate.

Part 1: Synthesis of the Starting Material: 2-Bromo-6-methylaniline

The starting material, 2-bromo-6-methylaniline, is commercially available. However, for completeness, a common synthetic route from 2-methylaniline (o-toluidine) is outlined below. This involves the protection of the amino group, followed by bromination and deprotection.

Experimental Protocol: Synthesis of 2-Bromo-6-methylaniline

Step 1: Acetylation of 2-Methylaniline

-

To a stirred solution of 2-methylaniline in glacial acetic acid, add acetic anhydride dropwise at room temperature.

-

Stir the mixture for 1-2 hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-water to precipitate the product, N-(2-methylphenyl)acetamide.

-

Filter the solid, wash with water, and dry.

Step 2: Bromination of N-(2-methylphenyl)acetamide

-

Dissolve the N-(2-methylphenyl)acetamide in a suitable solvent such as acetic acid.

-

Add a solution of bromine in acetic acid dropwise to the mixture at a controlled temperature (e.g., 0-5 °C).

-

Stir the reaction mixture until completion (monitored by TLC).

-

Pour the mixture into water and collect the precipitated N-(2-bromo-6-methylphenyl)acetamide by filtration.

Step 3: Hydrolysis of N-(2-bromo-6-methylphenyl)acetamide

-

Reflux the N-(2-bromo-6-methylphenyl)acetamide in an acidic or basic solution (e.g., aqueous HCl or NaOH) until hydrolysis is complete.

-

Neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-bromo-6-methylaniline.

Part 2: Detailed Synthesis of Ethyl 7-bromo-1H-indazole-3-carboxylate

This section provides a detailed, step-by-step protocol for the synthesis of the target compound, including the underlying mechanistic principles.

Step 2.1: Diazotization of 2-Bromo-6-methylaniline

Causality Behind Experimental Choices: The diazotization of aromatic amines requires a cold, acidic medium to generate nitrous acid in situ from sodium nitrite and to stabilize the resulting diazonium salt, which is unstable at higher temperatures.[8]

Experimental Protocol:

-

Dissolve 2-bromo-6-methylaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature is maintained below 5 °C.

-

Stir the resulting solution of 2-bromo-6-methylbenzenediazonium chloride at 0-5 °C for 15-30 minutes before proceeding to the next step.

Caption: Diazotization of 2-bromo-6-methylaniline.

Step 2.2: Japp-Klingemann Coupling

Causality Behind Experimental Choices: The Japp-Klingemann reaction involves the coupling of the electrophilic diazonium salt with the enolate of a β-ketoester. The reaction is typically carried out in a basic medium to facilitate the formation of the enolate.[2] The subsequent cleavage of the acetyl group is a key feature of this reaction when using an acetoacetate derivative.[9]

Experimental Protocol:

-

In a separate flask, dissolve ethyl 2-methyl-3-oxobutanoate and sodium acetate in a mixture of ethanol and water.

-

Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add the freshly prepared diazonium salt solution from Step 2.1 to the β-ketoester solution, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at low temperature for 1-2 hours, then allow it to warm to room temperature and stir overnight.

-

The intermediate hydrazone, ethyl 2-((2-bromo-6-methylphenyl)hydrazono)propanoate, will precipitate from the solution.

-

Collect the solid by filtration, wash with water, and dry.

Caption: Japp-Klingemann coupling to form the hydrazone intermediate.

Step 2.3: Intramolecular Cyclization

Causality Behind Experimental Choices: The final step is an acid-catalyzed intramolecular cyclization of the hydrazone, which is analogous to the Fischer indole synthesis.[5][7] The acid protonates the imine nitrogen, facilitating a[6][6]-sigmatropic rearrangement, followed by aromatization to form the stable indazole ring system.

Experimental Protocol:

-

Add the dried hydrazone intermediate from Step 2.2 to a suitable acidic medium, such as polyphosphoric acid (PPA) or a solution of sulfuric acid in ethanol.

-

Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it into ice-water to precipitate the crude product.

-

Collect the solid by filtration and wash with water.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain pure Ethyl 7-bromo-1H-indazole-3-carboxylate.

Caption: Acid-catalyzed intramolecular cyclization to the indazole.

Part 3: Characterization of Ethyl 7-bromo-1H-indazole-3-carboxylate

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Data |

| Appearance | White to off-white solid |

| Melting Point | Specific to the compound, to be determined experimentally |

| ¹H NMR | Signals corresponding to the aromatic protons on the indazole ring, the ethyl group of the ester (a quartet and a triplet), and the N-H proton of the indazole. The chemical shifts and coupling constants will be characteristic of the 7-bromo substitution pattern. |

| ¹³C NMR | Signals for all carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons of the indazole ring, and the carbons of the ethyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₉BrN₂O₂), and a characteristic isotopic pattern due to the presence of bromine. |

Conclusion

The Japp-Klingemann reaction provides a reliable and scalable method for the synthesis of Ethyl 7-bromo-1H-indazole-3-carboxylate. This in-depth guide has outlined the key synthetic steps, provided detailed experimental considerations, and explained the underlying chemical principles. By following these protocols, researchers can efficiently produce this valuable building block for use in drug discovery and development programs.

References

- 1. Indazole synthesis [organic-chemistry.org]

- 2. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. Japp-Klingemann_reaction [chemeurope.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 9. organicreactions.org [organicreactions.org]

Introduction: The Indazole Scaffold and the Strategic Value of Ethyl 7-bromo-1H-indazole-3-carboxylate

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Ethyl 7-bromo-1H-indazole-3-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

The indazole ring system, a bioisostere of indole, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions have made it a cornerstone in the design of therapeutics targeting a wide array of diseases, including cancer and inflammatory conditions.[3][4][5]

Within this important class of heterocycles, Ethyl 7-bromo-1H-indazole-3-carboxylate emerges as a particularly valuable and versatile building block. Its structure is strategically designed for facile diversification. The bromine atom at the C7 position serves as a reactive handle for modern cross-coupling reactions, the ester at C3 allows for the construction of amides and other derivatives, and the pyrazole N-H offers a site for substitution to modulate physicochemical properties. This guide provides a comprehensive overview of its properties, synthesis, and core reactivity, offering field-proven insights for its effective utilization in research and development.

PART 1: Physicochemical and Spectral Characteristics

A precise understanding of a reagent's physical and spectral properties is fundamental to its successful application in synthesis. While some data for this specific isomer must be inferred from closely related analogs, the expected characteristics are well-established within the bromo-indazole class.

Core Properties

The key physicochemical data for Ethyl 7-bromo-1H-indazole-3-carboxylate are summarized below. The molecular formula and weight are identical to its 5-bromo and 6-bromo isomers.[4][5]

| Property | Value | Source/Reference |

| CAS Number | Not explicitly available; (Methyl ester is 885279-52-7) | [6] |

| Molecular Formula | C₁₀H₉BrN₂O₂ | Inferred from structure |

| Molecular Weight | 269.10 g/mol | [4][5] |

| Appearance | Expected to be a white to off-white or yellow solid/powder | [4][5] |

| Purity | Typically ≥95% (by NMR or HPLC) | [4][5] |

| Storage | Store at 0-8 °C under an inert atmosphere | [4][5] |

Spectral Data Interpretation

The spectral signature of Ethyl 7-bromo-1H-indazole-3-carboxylate is critical for reaction monitoring and product confirmation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, a characteristic downfield singlet for the N-H proton (often broad), and a quartet and triplet for the ethyl ester group. The coupling patterns of the aromatic protons (typically doublets and a triplet) are key to confirming the 7-bromo substitution pattern.

-

¹³C NMR: The carbon spectrum will show signals for the two distinct rings, the carbonyl carbon of the ester, and the two carbons of the ethyl group. The carbon atom attached to the bromine (C7) will be shifted accordingly.

-

IR Spectroscopy: Key vibrational bands will include a broad peak for the N-H stretch (around 3100-3300 cm⁻¹), a strong carbonyl (C=O) stretch from the ester group (around 1700-1720 cm⁻¹), and C-Br stretching vibrations in the fingerprint region.[7]

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (a pair of peaks of nearly equal intensity separated by 2 m/z units, corresponding to ⁷⁹Br and ⁸¹Br).

PART 2: Synthesis of the Indazole Core

The construction of the indazole ring is a well-trodden path in organic synthesis. A highly effective and modern approach involves the [3+2] cycloaddition of a benzyne intermediate with a diazo compound.[8] This method provides a direct route to the C3-carboxy-substituted indazole core.

Synthetic Workflow: Benzyne Cycloaddition

The synthesis begins with a bromo-substituted 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, which serves as the benzyne precursor. Reaction with ethyl diazoacetate in the presence of a fluoride source generates the desired indazole scaffold in a single, efficient step.

Caption: Synthetic workflow for Ethyl 7-bromo-1H-indazole-3-carboxylate.

Detailed Experimental Protocol

This protocol is adapted from a verified procedure for the non-brominated analog and should be performed with appropriate safety precautions for handling diazo compounds.[8]

-

Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add the bromo-substituted 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equiv) and ethyl diazoacetate (1.5 equiv). CAUTION: Diazo compounds are potentially explosive and should be handled with care behind a safety shield.[8]

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) via cannula and cool the mixture to -78 °C using a dry ice/acetone bath.

-

Initiation: While stirring vigorously, add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.8 equiv) dropwise over 40 minutes, maintaining the internal temperature below -70 °C.

-

Reaction: Stir the mixture at -78 °C for 1.5 hours, then allow it to slowly warm to room temperature and stir for an additional 12-18 hours. Monitor reaction completion by TLC.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the resulting crude oil via flash column chromatography on silica gel to yield the final product.

PART 3: Core Reactivity and Strategic Functionalization

The true synthetic power of Ethyl 7-bromo-1H-indazole-3-carboxylate lies in its capacity for selective functionalization at the C7 position. The bromine atom is a gateway to forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug discovery.

C7-Arylation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the preeminent method for installing aryl or heteroaryl groups at the C7 position. This palladium-catalyzed reaction offers exceptional functional group tolerance and reliability.[9][10]

Mechanistic Rationale: The choice of catalyst, base, and solvent is critical for achieving high yields. Catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ are commonly employed.[1][11][12] The base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid for the transmetalation step.[11] A mixture of an organic solvent like dioxane or DME with water is often used to facilitate the dissolution of both organic and inorganic reagents.[11][12]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

General Protocol for Suzuki-Miyaura Coupling:

-

Setup: To a flame-dried flask or microwave vial, add Ethyl 7-bromo-1H-indazole-3-carboxylate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv).[11]

-

Inerting: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Solvent: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[11]

-

Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring progress by LC-MS.

-

Work-up and Purification: After cooling, dilute with ethyl acetate, wash with water and brine, dry the organic layer, and concentrate. Purify the residue by flash chromatography.[11]

C7-Amination via Buchwald-Hartwig Amination

For the synthesis of C-N bonds, the Buchwald-Hartwig amination is the method of choice.[13] It allows for the coupling of the 7-bromoindazole with a vast range of primary and secondary amines, which is a critical transformation for tuning the pharmacological properties of lead compounds.[14]

Mechanistic Rationale: This reaction also relies on a palladium catalyst, but the choice of ligand is paramount. Sterically hindered phosphine ligands (e.g., BINAP, XPhos, t-BuXPhos) are crucial for promoting the reductive elimination step and preventing side reactions like beta-hydride elimination.[13][15] A strong, non-nucleophilic base like sodium tert-butoxide or cesium carbonate is required to deprotonate the amine, facilitating its coordination to the palladium center.[14]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

General Protocol for Buchwald-Hartwig Amination:

-

Setup: In an oven-dried Schlenk tube, combine Ethyl 7-bromo-1H-indazole-3-carboxylate (1.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 8 mol%).[15] Add the base (e.g., sodium tert-butoxide, 1.4 equiv).

-

Inerting: Seal the tube, evacuate, and backfill with an inert gas three times.

-

Reagent Addition: Add the amine (1.2 equiv) followed by an anhydrous solvent like toluene or dioxane.[14][15]

-

Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Work-up and Purification: After cooling, dilute with ethyl acetate and wash with brine. Dry the organic layer, filter, and concentrate. Purify the crude material by flash chromatography.[14]

PART 4: Applications and Future Outlook

The derivatives synthesized from Ethyl 7-bromo-1H-indazole-3-carboxylate are of significant interest in several high-value research areas:

-

Pharmaceutical Development: The indazole core is central to many kinase inhibitors used in oncology.[9] Functionalization at the C7 position allows for the exploration of structure-activity relationships (SAR) to improve potency and selectivity against targets like IKK2.[9] The ester at C3 can be converted to a carboxamide, another common pharmacophore in drug candidates.[16]

-

Agrochemicals: The inherent biological activity of the indazole scaffold makes it a promising platform for developing novel pesticides and herbicides with improved efficacy.[3][4]

-

Materials Science: The rigid, aromatic structure of indazoles makes them attractive for creating advanced materials, such as polymers and coatings, where specific electronic and physical properties are required.[3][17]

Conclusion

Ethyl 7-bromo-1H-indazole-3-carboxylate is more than a simple chemical reagent; it is a strategic platform for innovation. Its well-defined reactive sites allow for controlled, stepwise diversification using robust and high-yielding modern synthetic methods. By leveraging the reactivity of the C7-bromo position through Suzuki-Miyaura and Buchwald-Hartwig couplings, researchers can rapidly generate libraries of novel compounds for screening in drug discovery, agrochemical, and materials science applications. A thorough understanding of its properties and reactivity, as detailed in this guide, is the first step toward unlocking its full synthetic potential.

References

- Wiley-VCH 2007 - Supporting Information. Wiley-VCH.

- Supporting Information. AWS.

- Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate.

- Buchwald–Hartwig amination - Wikipedia. Wikipedia.

- 7-Bromo-1H-indazole-3-carboxylic acid - Chem-Impex. Chem-Impex.

- 5-Bromo-1H-indazole-3-carboxylic acid ethyl ester - Chem-Impex. Chem-Impex.

- 7-Bromo-1H-indazole-3-carboxylic acid - CymitQuimica. CymitQuimica.

- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.

- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.

- 1H-Indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Organic Syntheses.

- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. ResearchGate.

- Technical Support Center: Suzuki Reactions with (7-Bromo-1H-indol-2-yl)boronic acid. Benchchem.

- Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Bromo-1-tetralone. Benchchem.

- 6-Bromo-1H-indazole-3-carboxylic acid ethyl ester - Chem-Impex. Chem-Impex.

- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH.

- METHYL 7-BROMO-1H-INDAZOLE-3-CARBOXYLATE | CAS#:885279-52-7. Chemsrc.

- Table 1 . Screening of palladium catalysts for the Suzuki coupling of.... ResearchGate.

- Indazole-3-carboxylic acid | 4498-67-3. ChemicalBook.

- How to prepare 5-Bromo-1H-indazole-3-carboxylic acid? - FAQ. Guidechem.

- 1H-Indazole-3-Carboxylic Acid Methyl Ester. Natural Micron Pharm Tech.

Sources

- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. METHYL 7-BROMO-1H-INDAZOLE-3-CARBOXYLATE | CAS#:885279-52-7 | Chemsrc [chemsrc.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]

- 17. 1H-Indazole-3-Carboxylic Acid Methyl Ester - Natural Micron Pharm Tech [nmpharmtech.com]

An In-Depth Technical Guide to the Synthetic Utility and Mechanistic Potential of Ethyl 7-bromo-1H-indazole-3-carboxylate

This guide provides an in-depth technical exploration of Ethyl 7-bromo-1H-indazole-3-carboxylate, a key heterocyclic building block in modern medicinal chemistry. While this compound is primarily recognized as a synthetic intermediate rather than a pharmacologically active agent itself, its structural features offer a versatile platform for the development of potent and selective modulators of critical biological pathways. This document will elucidate the synthetic utility of this scaffold and explore the potential mechanisms of action of its derivatives, providing a roadmap for researchers and drug development professionals.

Introduction: The Indazole Scaffold in Drug Discovery

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, is a versatile template for designing molecules that can interact with a wide range of biological targets.[2] Derivatives of indazole have been reported to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][4][5][6] Ethyl 7-bromo-1H-indazole-3-carboxylate serves as a crucial starting material in the synthesis of many of these derivatives, with the bromine atom at the 7-position and the ethyl carboxylate at the 3-position providing orthogonal handles for chemical modification.[4][7]

Synthetic Utility and Derivatization Strategies

The primary role of Ethyl 7-bromo-1H-indazole-3-carboxylate is as a versatile intermediate for the synthesis of more complex molecules.[4][7][8] The ester and bromo functionalities allow for a variety of chemical transformations to generate libraries of compounds for biological screening.

Amidation of the 3-Carboxylate

A common and highly effective derivatization strategy is the amidation of the ethyl carboxylate at the 3-position. This is typically achieved by hydrolysis of the ester to the corresponding carboxylic acid, followed by coupling with a diverse range of amines. This approach has been successfully employed to synthesize a variety of 1H-indazole-3-carboxamide derivatives.[1][9]

Experimental Protocol: Synthesis of 1H-Indazole-3-Carboxamide Derivatives

-

Hydrolysis of the Ester:

-

Dissolve Ethyl 7-bromo-1H-indazole-3-carboxylate in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.

-

Add an excess of a base, such as lithium hydroxide (LiOH), and stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Acidify the reaction mixture with a dilute acid, such as 1N HCl, to precipitate the 7-bromo-1H-indazole-3-carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

-

Amide Coupling:

-

To a solution of 7-bromo-1H-indazole-3-carboxylic acid in a polar aprotic solvent like dimethylformamide (DMF), add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

Add the desired primary or secondary amine to the reaction mixture.

-

Stir at room temperature until the reaction is complete.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

-

Cross-Coupling Reactions at the 7-Bromo Position

The bromine atom at the 7-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These transformations allow for the introduction of a wide array of substituents, including aryl, heteroaryl, and amino groups, significantly expanding the chemical diversity of the resulting derivatives.

Potential Mechanisms of Action of Indazole-3-Carboxamide Derivatives

While Ethyl 7-bromo-1H-indazole-3-carboxylate itself is not known to have a specific mechanism of action, its derivatives have been shown to target several key proteins implicated in disease.

Kinase Inhibition

A significant number of indazole derivatives have been developed as potent kinase inhibitors.[2] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many cancers. The 1H-indazole-3-carboxamide scaffold has been identified as a promising starting point for the design of inhibitors of p21-activated kinase 1 (PAK1), a key regulator of cell motility and proliferation.[10][11]

Hypothetical Signaling Pathway: PAK1 Inhibition

Caption: Hypothetical inhibition of the PAK1 signaling pathway by an indazole-3-carboxamide derivative.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Derivatives of the indazole scaffold have also been successfully developed as inhibitors of poly(ADP-ribose) polymerase (PARP).[12][13] PARP enzymes are critical for DNA repair, and their inhibition has emerged as a powerful therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[12][14][15][16] The 2H-indazole-7-carboxamide scaffold, in particular, has been instrumental in the development of potent PARP inhibitors like Niraparib.[2][12][13]

Hypothetical Mechanism: Synthetic Lethality with PARP Inhibition

Caption: The principle of synthetic lethality through PARP inhibition in BRCA-deficient cells.

Experimental Workflows for Mechanistic Elucidation

Once a library of derivatives has been synthesized from Ethyl 7-bromo-1H-indazole-3-carboxylate, a systematic approach is required to identify their biological targets and elucidate their mechanisms of action.

Workflow: Target Identification and Validation

Caption: A generalized workflow for the identification and validation of biological targets for novel indazole derivatives.

Quantitative Data on Related Indazole Derivatives

While specific bioactivity data for Ethyl 7-bromo-1H-indazole-3-carboxylate is not available, the following table summarizes the inhibitory activities of related indazole derivatives against various biological targets to provide context for the potential of this scaffold.

| Compound Class | Target | IC50 / EC50 | Reference |

| 2-phenyl-2H-indazole-7-carboxamides | PARP-1 | 3.8 nM | [12][13] |

| 2-phenyl-2H-indazole-7-carboxamides | PARP-2 | 2.1 nM | [12][13] |

| 1H-indazole-3-carboxamide derivatives | PAK1 | 9.8 nM | [10] |

| 1H-indazole derivatives | EGFR T790M | 5.3 nM | [2] |

| 1H-indazole derivatives | EGFR | 8.3 nM | [2] |

| 1H-indazol-3-amine derivatives | Bcr-AblWT | 0.014 µM | [2] |

| 1H-indazol-3-amine derivatives | Bcr-AblT315I | 0.45 µM | [2] |

Conclusion

Ethyl 7-bromo-1H-indazole-3-carboxylate is a high-value starting material for the synthesis of novel, biologically active molecules. Its utility lies in the facile derivatization of the 3-carboxylate and 7-bromo positions, enabling the exploration of vast chemical space. The indazole scaffold has a proven track record in the development of potent inhibitors of clinically relevant targets, particularly protein kinases and PARP. By leveraging the synthetic accessibility of derivatives from Ethyl 7-bromo-1H-indazole-3-carboxylate and employing systematic screening and mechanistic elucidation workflows, researchers can continue to unlock the therapeutic potential of this important heterocyclic core.

References

- Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.

-

MySkinRecipes. (n.d.). Ethyl 7-bromo-1H-indazole-3-carboxylate. Retrieved from [Link]

- Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.

-

ResearchGate. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

-

PubMed. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. Retrieved from [Link]

-

PubMed. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and biological evaluation of new indazole derivatives. Retrieved from [Link]

-

PubMed. (n.d.). [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-Bromo-1H-indazole-7-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

-

National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Retrieved from [Link]

-

European Open Science. (n.d.). PARP Inhibitor for Ovarian Cancer Therapy. Retrieved from [Link]

-

European Open Science. (2022). PARP Inhibitor for Ovarian Cancer Therapy. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. Retrieved from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

- 10. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 15. eu-opensci.org [eu-opensci.org]

- 16. eu-opensci.org [eu-opensci.org]

The Strategic Role of Ethyl 7-bromo-1H-indazole-3-carboxylate in Modern Drug Synthesis: A Technical Guide

Foreword: The Privileged Indazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful therapeutic agents. The indazole nucleus, a bicyclic aromatic heterocycle, is one such "privileged scaffold."[1][2] Its rigid structure and versatile substitution patterns allow for precise three-dimensional orientation of functional groups, making it an ideal platform for designing potent and selective inhibitors of various biological targets.[1][3] This guide focuses on a particularly valuable derivative, Ethyl 7-bromo-1H-indazole-3-carboxylate, and its pivotal role as a starting material in the synthesis of complex pharmaceuticals, most notably in the realm of oncology. We will delve into its synthesis, reactivity, and strategic application, providing both a high-level overview for project leaders and detailed protocols for bench scientists.

Physicochemical Properties and Characterization

Ethyl 7-bromo-1H-indazole-3-carboxylate is a stable, crystalline solid at room temperature. Its structure, featuring a bromine atom at the C7 position and an ethyl ester at C3, is primed for sequential, regioselective functionalization.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrN₂O₂ | [4] |

| Molecular Weight | 269.10 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 126-130 °C | |

| ¹H NMR (DMSO-d₆) | δ 13.53 (s, 1H), 8.01 (d, J=8.0Hz, 1H), 7.61 (d, J=8.5Hz, 1H), 7.42 (t, J=7.8Hz, 1H), 4.35 (q, J=7.1Hz, 2H), 1.35 (t, J=7.1Hz, 3H) | [5][6] |

| ¹³C NMR (DMSO-d₆) | δ 162.7, 140.9, 139.1, 127.3, 123.5, 122.4, 122.2, 111.1, 61.2, 14.5 | [5][6] |

| InChI Key | HJSGTNVPWFFHOJ-UHFFFAOYSA-N | [7] |

The bromine atom at the C7 position significantly enhances the reactivity of the molecule, making it an excellent precursor for cross-coupling reactions.[8] The ethyl ester at C3 provides a handle for further modifications, such as amidation, which is a common step in the synthesis of many active pharmaceutical ingredients (APIs).

Synthesis of the Core Scaffold: Ethyl 7-bromo-1H-indazole-3-carboxylate

The synthesis of this key intermediate can be achieved through several routes. A common and reliable method involves the diazotization of an appropriately substituted aniline, followed by an intramolecular cyclization.

Caption: Synthetic workflow for Ethyl 7-bromo-1H-indazole-3-carboxylate.

Experimental Protocol: Synthesis of Ethyl 7-bromo-1H-indazole-3-carboxylate

-

Diazotization: To a stirred suspension of 2-amino-3-bromobenzoic acid in a mixture of ethanol and concentrated hydrochloric acid, cooled to 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.

-

Cyclization: The reaction mixture is stirred at low temperature for 1-2 hours, then allowed to warm to room temperature and stirred overnight. The cyclization to 7-bromo-1H-indazole-3-carboxylic acid occurs spontaneously.

-

Esterification: The resulting carboxylic acid is then esterified by refluxing in ethanol with a catalytic amount of sulfuric acid.

-

Workup and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and a saturated sodium bicarbonate solution. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to afford Ethyl 7-bromo-1H-indazole-3-carboxylate as a solid.

The Strategic Importance of the 7-Bromo Group: Gateway to Complexity

The bromine atom at the C7 position is not merely a placeholder; it is a strategic functional group that unlocks a diverse range of chemical transformations, primarily through palladium-catalyzed cross-coupling reactions.[9] The Suzuki-Miyaura coupling is a particularly powerful tool in this context, allowing for the formation of a C-C bond between the indazole core and various aryl or heteroaryl boronic acids.[9][10]

Caption: Simplified mechanism of Suzuki-Miyaura cross-coupling.

This reactivity is crucial for building the complex molecular architectures required for high-potency drugs. The choice of catalyst, base, and solvent system can be optimized to achieve high yields and minimize side reactions.[10] Microwave-assisted protocols have also been shown to significantly accelerate these coupling reactions.[10][11]

Application in Drug Synthesis: The Case of Niraparib

A prime example of the utility of Ethyl 7-bromo-1H-indazole-3-carboxylate is in the synthesis of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian cancer.[12][13][14][15][16]

Synthetic Pathway to Niraparib

The synthesis of Niraparib from our starting material involves a series of key transformations that highlight the versatility of the indazole scaffold.

Caption: Key steps in the synthesis of Niraparib.

Detailed Synthetic Steps for Niraparib:

-

Suzuki-Miyaura Coupling: Ethyl 7-bromo-1H-indazole-3-carboxylate is coupled with a chiral piperidine-containing boronic acid ester. This step establishes the core carbon skeleton of Niraparib.

-

Amidation: The ethyl ester at the C3 position is converted to a primary amide. This is often achieved by heating with formamide in the presence of a base like sodium methoxide.[15]

-

Deprotection: The Boc protecting group on the piperidine nitrogen is removed under acidic conditions, typically using p-toluenesulfonic acid (p-TsOH), to yield Niraparib.[17]

This synthetic route is efficient and allows for the introduction of the chiral center early in the synthesis, which is often advantageous in terms of overall yield and purity.

Conclusion: A Versatile and Indispensable Building Block

Ethyl 7-bromo-1H-indazole-3-carboxylate has proven to be a highly valuable and versatile starting material in the synthesis of complex drug molecules. Its pre-functionalized structure, with a reactive bromine atom for cross-coupling and an ester for further modification, allows for a convergent and efficient approach to a wide range of indazole-based therapeutics. The successful application of this building block in the synthesis of PARP inhibitors like Niraparib underscores its strategic importance in modern drug discovery and development. As the demand for novel, targeted therapies continues to grow, the utility of such well-designed and reactive intermediates will undoubtedly continue to expand.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 7. 7-Bromo-1H-indazole-3-carboxylic acid | CymitQuimica [cymitquimica.com]

- 8. chemimpex.com [chemimpex.com]

- 9. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

- 16. WO2019036441A1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]

- 17. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Properties of Ethyl 7-bromo-1H-indazole-3-carboxylate

This guide provides a comprehensive analysis of the predicted spectroscopic data for Ethyl 7-bromo-1H-indazole-3-carboxylate, a compound of interest for researchers and professionals in drug development and chemical synthesis. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to present a robust, predictive characterization. This approach is designed to empower researchers in their synthetic and analytical endeavors.

Introduction: The Significance of Substituted Indazoles

Indazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. The strategic placement of substituents on the indazole core allows for the fine-tuning of a compound's physicochemical and pharmacological properties. The 7-bromo substitution on the indazole ring, coupled with an ethyl carboxylate at the 3-position, is anticipated to produce a molecule with unique electronic and steric characteristics, making it a valuable intermediate for the synthesis of novel therapeutic agents.

Molecular Structure and Key Features

To understand the spectroscopic data, it is crucial to visualize the molecular architecture of Ethyl 7-bromo-1H-indazole-3-carboxylate.

Caption: Molecular structure of Ethyl 7-bromo-1H-indazole-3-carboxylate.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for Ethyl 7-bromo-1H-indazole-3-carboxylate, with justifications based on the analysis of related compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the proton environment in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the carboxylate group, as well as the aromatic nature of the indazole ring.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| NH | ~14.0 | Broad Singlet | - | 1H |

| H4 | ~7.5 | Triplet | ~7.8 | 1H |

| H5 | ~7.3 | Doublet | ~7.8 | 1H |

| H6 | ~7.8 | Doublet | ~7.8 | 1H |

| OCH₂ | ~4.4 | Quartet | ~7.1 | 2H |

| CH₃ | ~1.4 | Triplet | ~7.1 | 3H |

Justification of Predictions:

-

NH Proton: Based on data for ethyl 1H-indazole-3-carboxylate, the N-H proton of the indazole ring is expected to be significantly deshielded, appearing as a broad singlet at a high chemical shift (~14.0 ppm) in DMSO-d₆ due to hydrogen bonding with the solvent.[1]

-

Aromatic Protons (H4, H5, H6): The bromine atom at the 7-position will exert an electron-withdrawing inductive effect and a weak deactivating resonance effect on the benzene ring of the indazole. This will generally lead to a downfield shift of the aromatic protons compared to the unsubstituted ethyl 1H-indazole-3-carboxylate. The expected splitting pattern is a triplet for H4 (coupled to H5 and H6), and doublets for H5 and H6, each coupled to H4.

-

Ethyl Group Protons (OCH₂ and CH₃): The chemical shifts and coupling patterns for the ethyl ester group are predicted to be similar to those observed in ethyl 1H-indazole-3-carboxylate, with a quartet for the methylene protons and a triplet for the methyl protons, showing a characteristic ethyl group coupling.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the chemical environment of each carbon atom in the molecule. The positions of the signals are influenced by the electronegativity of the attached atoms and the overall electronic structure.

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~162 |

| C3 | ~135 |

| C3a | ~122 |

| C4 | ~128 |

| C5 | ~123 |

| C6 | ~121 |

| C7 | ~115 (C-Br) |

| C7a | ~141 |

| OCH₂ | ~61 |

| CH₃ | ~14 |

Justification of Predictions:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate at a typical downfield position around 162 ppm.[1]

-

Indazole Ring Carbons: The chemical shifts of the indazole ring carbons are predicted based on the data for ethyl 1H-indazole-3-carboxylate, with adjustments for the effect of the bromine substituent. The carbon atom directly attached to the bromine (C7) is expected to be shifted to a higher field (more shielded) due to the "heavy atom effect," while the other aromatic carbons will experience shifts based on the inductive and resonance effects of the bromine.

-

Ethyl Group Carbons (OCH₂ and CH₃): The chemical shifts for the ethyl group carbons are predicted to be consistent with those in other ethyl esters.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For Ethyl 7-bromo-1H-indazole-3-carboxylate, the presence of bromine is a key diagnostic feature.

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 268 | Molecular ion (for ⁷⁹Br) |

| [M+2]⁺ | 270 | Isotopic peak (for ⁸¹Br) |

| [M-C₂H₅]⁺ | 239/241 | Loss of ethyl radical |

| [M-OC₂H₅]⁺ | 223/225 | Loss of ethoxy radical |

| [M-COOC₂H₅]⁺ | 195/197 | Loss of ethyl carboxylate radical |

Justification of Predictions:

-

Molecular Ion Peak: The molecular weight of Ethyl 7-bromo-1H-indazole-3-carboxylate (C₁₀H₉BrN₂O₂) is approximately 268 g/mol (using the ⁷⁹Br isotope). The mass spectrum will show a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

-

Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester group. Therefore, significant fragments corresponding to the loss of an ethyl radical (·C₂H₅), an ethoxy radical (·OC₂H₅), and the entire ethyl carboxylate group (·COOC₂H₅) are anticipated.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 4: Predicted Infrared (IR) Spectral Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300-3100 | Medium, Broad |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium |

| C=O Stretch (Ester) | ~1715 | Strong |

| C=C Stretch (Aromatic) | 1620-1450 | Medium |

| C-N Stretch | 1350-1250 | Medium |

| C-O Stretch (Ester) | 1250-1000 | Strong |

| C-Br Stretch | 700-500 | Medium |

Justification of Predictions:

-

N-H Stretch: A broad absorption band in the region of 3300-3100 cm⁻¹ is expected for the N-H stretching vibration of the indazole ring, characteristic of hydrogen-bonded N-H groups.[1]

-

C=O Stretch: A strong, sharp absorption band around 1715 cm⁻¹ is predicted for the C=O stretching vibration of the ethyl ester group.[1]

-

Other Functional Groups: The spectrum will also show characteristic absorptions for aromatic and aliphatic C-H stretching, aromatic C=C stretching, C-N stretching, C-O stretching of the ester, and a C-Br stretching vibration in the fingerprint region.

Experimental Protocols

The following provides a standardized methodology for the acquisition of the spectroscopic data described above.

NMR Spectroscopy

Caption: Standard workflow for NMR data acquisition.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of Ethyl 7-bromo-1H-indazole-3-carboxylate.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

-

For ¹H NMR, a typical experiment involves 16 scans with a relaxation delay of 2 seconds.

-

For ¹³C NMR, a larger number of scans (e.g., 1024) is generally required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Process the raw data using appropriate software.

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: Record a background spectrum of the empty ATR crystal and subtract it from the sample spectrum to remove atmospheric and instrumental interferences.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Conclusion

This technical guide provides a detailed, predictive overview of the key spectroscopic features of Ethyl 7-bromo-1H-indazole-3-carboxylate. By leveraging data from structurally similar compounds, we have constructed a comprehensive analytical profile that can guide researchers in the synthesis, purification, and characterization of this and related molecules. The provided protocols offer a standardized approach to obtaining experimental data, which will be invaluable for confirming these predictions and advancing research in the field of medicinal chemistry.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

An In-depth Technical Guide to the Solubility of Ethyl 7-bromo-1H-indazole-3-carboxylate in Organic Solvents

Abstract

Ethyl 7-bromo-1H-indazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, often serving as a key intermediate in the synthesis of bioactive molecules.[1][2][3] A thorough understanding of its solubility profile in various organic solvents is paramount for its synthesis, purification, formulation, and analytical characterization. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, predictive analysis of its behavior in common organic solvents, and detailed experimental protocols for accurate solubility determination.

Introduction: Physicochemical Characterization of Ethyl 7-bromo-1H-indazole-3-carboxylate

The solubility of a compound is fundamentally dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent.[4] The principle of "like dissolves like" serves as a foundational guideline, suggesting that substances with similar polarities are more likely to be miscible.[5][6]

Ethyl 7-bromo-1H-indazole-3-carboxylate possesses a unique combination of functional groups that influence its solubility:

-

1H-Indazole Core: This bicyclic aromatic heterocycle contains both a pyrrolic nitrogen capable of hydrogen bond donation and a pyridinic nitrogen capable of hydrogen bond acceptance. The aromatic nature contributes to van der Waals interactions.

-

7-Bromo Substituent: The bromine atom is an electron-withdrawing group that increases the molecule's molecular weight and polarizability, potentially enhancing interactions with polarizable solvents.

-

Ethyl Carboxylate Group: The ester functional group is polar and can act as a hydrogen bond acceptor at the carbonyl oxygen. The ethyl group adds a degree of nonpolar character.

Overall, the molecule can be described as moderately polar with both hydrogen bond donor and acceptor capabilities.

Theoretical Framework and Predictive Solubility

Based on its structural features, we can predict the solubility of Ethyl 7-bromo-1H-indazole-3-carboxylate in various classes of organic solvents. The key factors influencing its solubility will be the solvent's polarity, its ability to participate in hydrogen bonding, and its dielectric constant.

Factors Influencing Solubility

-

Polarity: The presence of the indazole ring, the bromo substituent, and the ethyl carboxylate group suggests that the compound will be more soluble in polar solvents than in nonpolar solvents.[4]

-

Hydrogen Bonding: The N-H group of the indazole ring can act as a hydrogen bond donor, while the nitrogen atoms and the carbonyl oxygen of the ester can act as hydrogen bond acceptors. Solvents that can engage in hydrogen bonding are expected to be effective at solvating this molecule.[7]

-

Molecular Size and Shape: While not an exceptionally large molecule, its rigid, planar structure may influence how efficiently solvent molecules can pack around it.[4]

Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted solubility of Ethyl 7-bromo-1H-indazole-3-carboxylate in a range of common organic solvents, categorized by their polarity.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | Polar and capable of hydrogen bonding (both donor and acceptor). |

| Ethanol | High | Similar to methanol, with slightly lower polarity.[6] | |

| Isopropanol | Moderate | Lower polarity and greater steric hindrance compared to methanol and ethanol. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Highly polar and a strong hydrogen bond acceptor. Often used in the synthesis of related compounds.[8] |

| N,N-Dimethylformamide (DMF) | High | Highly polar and a strong hydrogen bond acceptor. | |

| Acetonitrile | Moderate | Polar aprotic solvent, but a weaker hydrogen bond acceptor than DMSO or DMF. | |

| Acetone | Moderate | A ketone that can act as a hydrogen bond acceptor. | |

| Ethyl Acetate (EtOAc) | Moderate to High | A moderately polar solvent and a hydrogen bond acceptor. Frequently used in the extraction and purification of indazole derivatives.[1][8][9] | |

| Nonpolar | Dichloromethane (DCM) | Moderate | A halogenated solvent with some polarity, capable of dissolving moderately polar compounds. |

| Tetrahydrofuran (THF) | Moderate to High | A cyclic ether with moderate polarity and the ability to act as a hydrogen bond acceptor. Used in the synthesis of the parent compound.[9] | |

| Toluene | Low to Moderate | An aromatic hydrocarbon that can engage in π-π stacking interactions with the indazole ring. Used in the purification of the parent compound.[9] | |

| Hexane/Heptane | Low | Nonpolar aliphatic hydrocarbons with weak intermolecular forces. Often used as an anti-solvent or for purification by chromatography in combination with a more polar solvent like ethyl acetate.[9][10] |

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocols describe standard methods for determining the equilibrium solubility of a solid compound in an organic solvent.

Materials and Equipment

-

Ethyl 7-bromo-1H-indazole-3-carboxylate (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Experimental workflow for determining equilibrium solubility.

Step-by-Step Protocol: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[11]

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid Ethyl 7-bromo-1H-indazole-3-carboxylate to several vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours). The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase used for analysis) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of Ethyl 7-bromo-1H-indazole-3-carboxylate of known concentrations.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

-

Analyze the diluted sample solution under the same HPLC conditions.

-

Determine the concentration of the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted solution by taking into account the dilution factor.

-

The resulting concentration is the equilibrium solubility of the compound in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Alternative Method: High-Throughput Screening (HTS)

For rapid screening of solubility in a large number of solvents, automated HTS methods can be employed. These methods often involve smaller scales and may use techniques like nephelometry or UV-Vis spectroscopy in multi-well plates to estimate solubility. While less precise than the shake-flask method, HTS is valuable for initial solvent screening in early-stage drug development.

Data Interpretation and Application

The obtained solubility data is critical for various stages of research and development:

-

Process Chemistry: Selecting appropriate solvents for reaction, crystallization, and purification.[5] For instance, a solvent with high solubility at elevated temperatures and low solubility at room temperature would be ideal for recrystallization.

-

Formulation Development: Choosing suitable solvents or co-solvent systems for creating stable liquid formulations for preclinical studies.

-

Analytical Chemistry: Developing analytical methods, such as HPLC, requires the analyte to be soluble in the mobile phase.

Logical Relationship Diagram

Caption: Relationship between molecular properties, solvent choice, and applications.

Conclusion

While specific, publicly available quantitative data on the solubility of Ethyl 7-bromo-1H-indazole-3-carboxylate is limited, a comprehensive understanding of its physicochemical properties allows for a robust predictive analysis. The compound is anticipated to exhibit good solubility in polar aprotic and polar protic solvents, with limited solubility in nonpolar hydrocarbons. For definitive quantitative data, the experimental protocols outlined in this guide provide a reliable framework for researchers. This knowledge is essential for the effective handling, purification, and application of this important chemical intermediate in the advancement of chemical and pharmaceutical research.

References

- Current time information in Pasuruan, ID. (n.d.). Google.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Factors affecting solubility. (n.d.).

- Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. (n.d.). PubMed.

- Solvent Effects on Chemical Processes, I: Solubility of Aromatic and Heterocyclic Compounds in Binary Aqueous—Organic Solvents. (n.d.). Scilit.

- Factors Affecting Solubility. (n.d.). BYJU'S.

- Organic chemistry. (n.d.). Wikipedia.

- Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (n.d.). Google Patents.

- 1H-indazole-3-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses Procedure.

- 7-Bromo-1H-indazole-3-carboxylic acid. (n.d.). CymitQuimica.

- 7-Bromo-1H-indazole synthesis. (n.d.). ChemicalBook.

- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021, July 6). IUCr.

- 7-bromo-1h-indazole-3-carboxylic acid. (n.d.). Echemi.

- 5-Bromo-1H-indazole-3-carboxylic acid ethyl ester. (n.d.). Chem-Impex.

- 7-Bromo-1H-indazole 97 53857-58-2. (n.d.). Sigma-Aldrich.

- Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024, April 30). ChemRxiv.

- 885278-71-7|7-Bromo-1H-indazole-3-carboxylic acid|BLD Pharm. (n.d.).

- Ethyl 5-bromo-7-methyl-1H-indazole-3-carboxylate|BLD Pharm. (n.d.).

- 7-Bromo-5-fluoro-1H-indazole-3-carboxylic acid|BLD Pharm. (n.d.).

- 7-Bromo-1H-indole-3-carboxylic acid, CAS 86153-25-5. (n.d.). Santa Cruz Biotechnology.

Sources

- 1. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chem.ws [chem.ws]

- 6. byjus.com [byjus.com]

- 7. Organic chemistry - Wikipedia [en.wikipedia.org]

- 8. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. journals.iucr.org [journals.iucr.org]

- 11. youtube.com [youtube.com]

The Biological Versatility of Ethyl 7-bromo-1H-indazole-3-carboxylate: A Technical Guide for Drug Discovery Professionals

Abstract

The indazole nucleus is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold for a multitude of therapeutic agents.[1] Its unique bicyclic structure offers a versatile template for designing molecules with diverse biological activities, ranging from potent kinase inhibition in oncology to modulation of inflammatory pathways.[1][2] This technical guide focuses on a specific, yet underexplored, member of this family: Ethyl 7-bromo-1H-indazole-3-carboxylate. While direct biological data for this compound is sparse in public literature, its structural features—specifically the bromine substitution at the 7-position and the ethyl carboxylate at the 3-position—suggest significant potential as a lead compound or a key intermediate in drug discovery. This document provides a comprehensive overview of its chemical synthesis, a rationale for its biological investigation based on structure-activity relationships of related analogs, and detailed, field-proven protocols for its evaluation as a potential kinase inhibitor and anti-inflammatory agent.

Introduction: The Indazole Scaffold in Drug Discovery

Indazole-containing derivatives are prominent in the landscape of clinically approved drugs and late-stage clinical candidates, particularly in oncology.[1] Marketed drugs such as Pazopanib (a multi-tyrosine kinase inhibitor) and Niraparib (a PARP inhibitor) feature the indazole core, highlighting its acceptance and utility in targeting complex diseases.[1] The indazole ring system, a fusion of benzene and pyrazole rings, is a bioisostere of purine and other key biological heterocyles, allowing it to interact with a wide array of biological targets, most notably the ATP-binding pocket of protein kinases.[2]

The strategic placement of substituents on the indazole ring is crucial for modulating potency, selectivity, and pharmacokinetic properties. Halogen substitutions, in particular, are a common strategy in medicinal chemistry to enhance binding affinity through halogen bonding and to modulate metabolic stability. The bromine atom at the 7-position of the indazole ring in our compound of interest, Ethyl 7-bromo-1H-indazole-3-carboxylate, is of particular interest for its potential to form specific interactions within a protein's active site.[3]

Synthesis and Chemical Profile

The synthesis of Ethyl 7-bromo-1H-indazole-3-carboxylate can be approached through several established synthetic routes for indazole-3-carboxylic acid derivatives. A common strategy involves the cyclization of appropriately substituted anilines. While a specific synthesis for the 7-bromo analog is not extensively detailed in the literature, a general and adaptable protocol is presented below, based on established methods for similar indazole-3-carboxylates.

Hypothetical Synthetic Pathway

Caption: A generalized synthetic workflow for indazole-3-carboxylates.

Detailed Protocol: Synthesis of 1H-Indazole-3-Carboxylic Acid Derivatives

A general procedure for synthesizing 1H-indazole-3-carboxylic acid derivatives involves the in-situ generation of a diazonium salt from a substituted aniline, which then undergoes cyclization.[4]

-

Diazotization: A solution of the substituted aniline in a suitable acidic medium (e.g., aqueous HCl) is cooled to 0-5 °C.

-

A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.

-

Cyclization: The reaction mixture is stirred at low temperature to facilitate intramolecular cyclization, forming the indazole ring.

-

Work-up and Esterification: The crude 1H-indazole-3-carboxylic acid is isolated and can be esterified using standard methods, such as reaction with ethanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) under reflux, to yield the ethyl ester.

-

Purification: The final product is purified by column chromatography or recrystallization.[4]

Postulated Biological Activity and Rationale for Investigation

Based on the extensive literature on substituted indazoles, Ethyl 7-bromo-1H-indazole-3-carboxylate is a prime candidate for investigation in two key therapeutic areas: oncology (as a kinase inhibitor) and inflammation.

Potential as a Kinase Inhibitor

The indazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[2] The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The 7-bromo substituent can project into a hydrophobic pocket, potentially forming favorable halogen bonds and increasing binding affinity.

Key Kinase Targets for Initial Screening:

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Many indazole derivatives are potent VEGFR-2 inhibitors, playing a role in anti-angiogenic cancer therapy.[2]

-

p38 MAP Kinase: This kinase is involved in inflammatory signaling, and its inhibition is a target for anti-inflammatory drug discovery.

-

Aurora Kinases: These are serine/threonine kinases crucial for cell cycle progression, and their inhibitors are being investigated as anti-cancer agents.[2]

Caption: Hypothetical binding mode of the compound in a kinase active site.

Potential as an Anti-inflammatory Agent

Chronic inflammation is implicated in a wide range of diseases. Small molecules that can modulate inflammatory pathways are of high therapeutic value. Indazole derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of key signaling molecules like p38 MAP kinase or by affecting the production of pro-inflammatory mediators.[5]

Key Inflammatory Pathways for Investigation:

-

Nitric Oxide (NO) Production: Inhibition of inducible nitric oxide synthase (iNOS) or upstream signaling can reduce NO production, a key mediator of inflammation.

-

Pro-inflammatory Cytokine Release: Assessing the inhibition of cytokines like TNF-α and IL-6 in stimulated immune cells (e.g., macrophages) is a standard method to evaluate anti-inflammatory activity.[6]

Experimental Protocols for Biological Evaluation

This section provides detailed, step-by-step protocols for the initial biological characterization of Ethyl 7-bromo-1H-indazole-3-carboxylate.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a crucial first step to determine the compound's effect on cell viability and to establish a concentration range for subsequent mechanism-of-action studies.[7][8][9]

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Ethyl 7-bromo-1H-indazole-3-carboxylate (dissolved in DMSO to make a stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well sterile microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8]

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium and add to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[10]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours.[9]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Read the absorbance at 570 nm.[8]

-